molecular formula C20H18F3N3O4 B11495857 N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

Cat. No.: B11495857
M. Wt: 421.4 g/mol
InChI Key: WMJWPPLHUXPEQB-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide, with the chemical formula C14H14F3N3O3, is a fascinating compound. Let’s break it down:

    Structure: The compound consists of an imidazolidinone ring fused to a phenethyl group, a trifluoromethyl group, and a methoxybenzamide moiety. The trifluoromethyl group adds interesting properties due to its electron-withdrawing nature.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of 4-methoxybenzoyl chloride with the corresponding amine, followed by cyclization to form the imidazolidinone ring. The phenethyl and trifluoromethyl substituents are introduced during the synthetic sequence.

Reaction Conditions::

    Condensation: The reaction between 4-methoxybenzoyl chloride and the amine typically occurs in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

    Cyclization: Cyclization to form the imidazolidinone ring often involves heating the intermediate in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details are proprietary.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the phenethyl group or the imidazolidinone ring.

    Reduction: Reduction of the imidazolidinone ring could yield amines.

    Substitution: Substitution reactions may occur at the phenethyl or benzamide positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The specific products depend on reaction conditions and substituent positions. Isolation and characterization are essential to identify intermediates and final products.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a versatile building block for drug discovery and materials synthesis.

    Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound to related imidazolidinones or benzamides. Its trifluoromethyl group sets it apart, influencing its properties.

Properties

Molecular Formula

C20H18F3N3O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H18F3N3O4/c1-30-15-9-7-14(8-10-15)16(27)24-19(20(21,22)23)17(28)26(18(29)25-19)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,24,27)(H,25,29)

InChI Key

WMJWPPLHUXPEQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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